molecular formula C14H18N2O2 B11762479 ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate

ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate

Cat. No.: B11762479
M. Wt: 246.30 g/mol
InChI Key: VBDDIOPVRQTWKP-AAEUAGOBSA-N
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Description

Ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate (CAS: 1059630-08-8) is a key intermediate in the synthesis of lumateperone tosylate, an antipsychotic drug . This bicyclic heterocyclic compound features a pyridoindole core with a bromo substituent at position 6 and an ethyl ester group at position 2. Its stereochemistry (4aS,9bR) is critical for biological activity. The compound is synthesized via a multi-step process involving reductamination reactions, palladium-catalyzed cyclization, and ester hydrolysis, achieving >99% enantiomeric excess (ee) and >98% purity . Industrially, it is produced on a kilogram scale with a 31% overall yield .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl (4aS,9bR)-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate

InChI

InChI=1S/C14H18N2O2/c1-2-18-14(17)16-8-7-13-11(9-16)10-5-3-4-6-12(10)15-13/h3-6,11,13,15H,2,7-9H2,1H3/t11-,13-/m0/s1

InChI Key

VBDDIOPVRQTWKP-AAEUAGOBSA-N

Isomeric SMILES

CCOC(=O)N1CC[C@H]2[C@@H](C1)C3=CC=CC=C3N2

Canonical SMILES

CCOC(=O)N1CCC2C(C1)C3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

The synthesis of ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate can be achieved through a series of organic reactions. One common method involves the reaction of halogenated alkanes with pyrrole, followed by the reaction of substituted amides with electrophilic reagents . Industrial production methods often involve large-scale organic synthesis reactions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, leading to various biochemical and physiological responses . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Purity/Yield Application
Ethyl (4aS,9bR)-6-bromo-pyrido[4,3-b]indole-2-carboxylate (Target) 1059630-08-8 C₁₄H₁₇BrN₂O₂ 6-Bromo, ethyl ester 325.20 >98% purity Lumateperone intermediate
Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate 885272-49-1 C₁₄H₁₇ClN₂O₂ 8-Chloro, ethyl ester 296.75 Standard: NLT 97% Pharmaceutical intermediate
Ethyl 5-guanidino-1H-indole-2-carboxylate - C₁₂H₁₄N₄O₂ 5-Guanidino, ethyl ester 264.27 92% yield Kinase inhibitor precursor
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate - C₁₀H₁₀N₂O₂ Pyrrolopyridine core, ethyl ester 190.20 60% yield Antimicrobial research
Ethyl (4aS,9bR)-6-bromo-5-(2-(methylamino)ethyl)-pyrido[4,3-b]indole-2-carboxylate (19) 2098497-32-4 C₁₇H₂₂BrN₃O₃ 6-Bromo, methylaminoethyl, ethyl ester 396.28 97% purity Advanced intermediate

Key Observations :

  • Substituent Effects : The bromo group in the target compound enhances reactivity in cross-coupling reactions compared to the chloro analog (CAS: 885272-49-1), which is less electrophilic .

Key Observations :

  • Catalytic Efficiency : Palladium catalysts (e.g., Pd(OAc)₂) are critical for achieving high regioselectivity in pyridoindole cyclization .
  • Purity Challenges: Brominated analogs (e.g., target compound) require rigorous purification to remove residual palladium, whereas non-halogenated derivatives (e.g., 7a-7u) achieve lower purity (90-95%) .

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